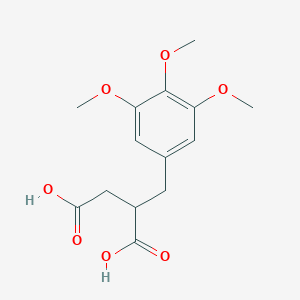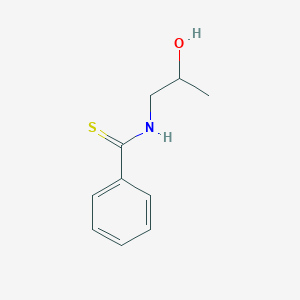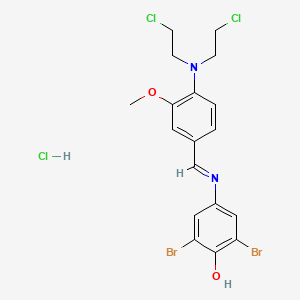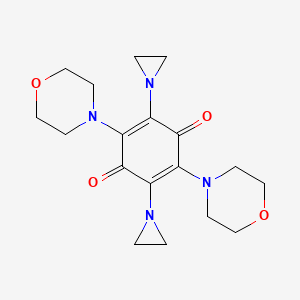![molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5](/img/structure/B14004249.png)
1-[(Benzyloxy)carbonyl]prolyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a hydroxyphenyl group, a pyrrolidine ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Synthesis of the pyrrolidine ring: This step might involve cyclization reactions starting from appropriate amine precursors.
Coupling reactions: The hydroxyphenyl and pyrrolidine components are then coupled using peptide bond formation techniques, often involving carbodiimide reagents.
Final modifications: Protecting groups are removed, and the final propanoic acid moiety is introduced.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction cascades or metabolic pathways.
類似化合物との比較
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the pyrrolidine and phenylmethoxycarbonyl groups.
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid: Lacks the hydroxyphenyl group.
Uniqueness
The unique combination of the hydroxyphenyl group, pyrrolidine ring, and propanoic acid moiety in 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
特性
CAS番号 |
19669-37-5 |
|---|---|
分子式 |
C22H24N2O6 |
分子量 |
412.4 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28) |
InChIキー |
QQCLTISFJWQWFL-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
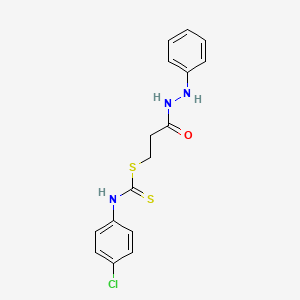
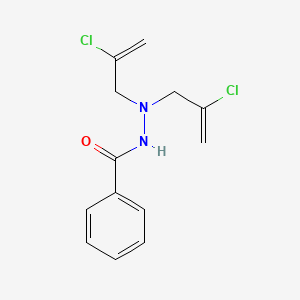
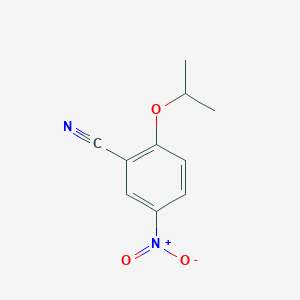

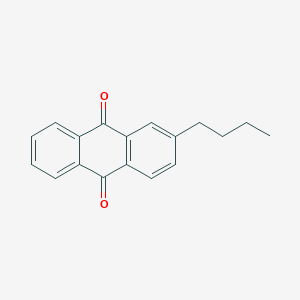
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
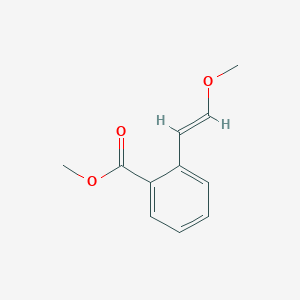
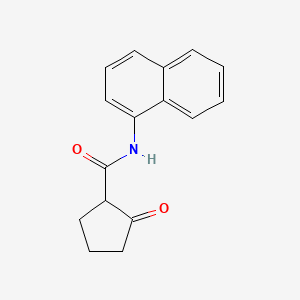
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
